6-ethyl-3,4-dihydro-2H-1,4-benzoxazine
Description
Significance of the 1,4-Benzoxazine Core in Heterocyclic Chemistry
The 1,4-benzoxazine scaffold is considered a "privileged structure" in medicinal chemistry. researchgate.net This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile template for the development of new therapeutic agents. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the oxygen atom) within the oxazine (B8389632) ring, coupled with the aromatic benzene (B151609) ring, allows for a variety of intermolecular interactions. This structural versatility is a key reason for the broad spectrum of biological activities observed in 1,4-benzoxazine derivatives.
Historical Context of 1,4-Benzoxazine Derivatives in Scholarly Investigations
The exploration of 1,4-benzoxazine and its derivatives dates back several decades, with initial studies focusing on their synthesis and basic chemical reactivity. mdpi.com Over the years, the scope of research has expanded dramatically. Early investigations laid the groundwork for understanding the fundamental chemistry of these compounds, including their synthesis, which often involves the condensation of 2-aminophenols with various reagents. chemicalbook.com The discovery of naturally occurring benzoxazinoids in plants, which act as defense compounds, further fueled interest in this heterocyclic system. nih.gov
Overview of Key Academic Research Trajectories for the 1,4-Benzoxazine System
Current research on the 1,4-benzoxazine system is multifaceted. A significant area of focus is in medicinal chemistry, where scientists are designing and synthesizing novel derivatives with a wide range of biological activities. Another major research trajectory is in the field of polymer science. Benzoxazine (B1645224) monomers can undergo ring-opening polymerization to form polybenzoxazines, a class of high-performance thermosetting polymers with excellent thermal stability and mechanical properties. researchgate.net Furthermore, ongoing research continues to explore new and more efficient synthetic methodologies for the construction of the 1,4-benzoxazine ring system, including the use of greener and more sustainable approaches. organic-chemistry.org
Structure
3D Structure
Properties
CAS No. |
1018638-76-0 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
6-ethyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C10H13NO/c1-2-8-3-4-10-9(7-8)11-5-6-12-10/h3-4,7,11H,2,5-6H2,1H3 |
InChI Key |
SQIOKIUOUDQCCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OCCN2 |
Purity |
95 |
Origin of Product |
United States |
Synthesis and Elucidation of 6 Ethyl 3,4 Dihydro 2h 1,4 Benzoxazine
Retrosynthetic Analysis and Proposed Synthetic Pathways
A common and effective method for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines involves the reaction of a 2-aminophenol (B121084) with a suitable two-carbon synthon. For the target molecule, this compound, the logical starting materials would be 4-ethyl-2-aminophenol and a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane.
The proposed reaction would proceed via an initial N-alkylation of the amino group of 4-ethyl-2-aminophenol with one of the halogen atoms of the 1,2-dihaloethane. This is followed by an intramolecular Williamson ether synthesis, where the phenoxide, formed under basic conditions, displaces the second halogen atom to form the oxazine (B8389632) ring.
Another potential route involves the reduction of a corresponding 2H-1,4-benzoxazin-3(4H)-one derivative. For instance, 6-ethyl-2H-1,4-benzoxazin-3(4H)-one could be reduced using a reducing agent like borane-tetrahydrofuran (B86392) complex to yield the desired this compound. chemicalbook.com
Multi-Component Reactions for 1,4-Benzoxazine Scaffolds
Purification and Characterization Methodologies
Following the synthesis, the crude product would require purification, which is typically achieved using column chromatography over silica (B1680970) gel. The fractions containing the desired product would be identified by thin-layer chromatography (TLC) and then combined and concentrated to yield the purified this compound.
Characterization of the purified compound would involve a combination of spectroscopic techniques to confirm its structure. These would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be crucial for elucidating the structure.
Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.
Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the functional groups present in the molecule, such as the N-H and C-O-C stretching vibrations characteristic of the 1,4-benzoxazine ring.
Advanced Spectroscopic and Structural Elucidation of 6 Ethyl 3,4 Dihydro 2h 1,4 Benzoxazine Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of benzoxazine (B1645224) derivatives. While one-dimensional ¹H and ¹³C NMR provide fundamental information about the chemical environment of atoms, advanced multi-dimensional techniques are essential for resolving complex structures and conformations. acs.orgnih.gov
Multi-Dimensional NMR Techniques (e.g., 2D-NOESY, HMBC) for Conformational Analysis
Multi-dimensional NMR experiments are indispensable for unambiguously assigning signals and understanding the spatial arrangement of atoms in benzoxazine analogues.
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. youtube.comyoutube.com It allows for the connection of different spin systems, piecing together the carbon skeleton of the molecule. For instance, HMBC can confirm the connectivity between the protons on the ethyl group at the C6 position and the aromatic carbons of the benzoxazine core, as well as correlations between the methylene (B1212753) protons of the oxazine (B8389632) ring (at positions 2 and 4) and adjacent carbons. nih.govyoutube.com
Nuclear Overhauser Effect Spectroscopy (2D-NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com This information is paramount for determining the preferred conformation of the flexible oxazine ring, which often adopts a half-chair or sofa conformation. nih.govnih.gov By observing NOE cross-peaks, researchers can deduce the relative orientation of substituents and the puckering of the heterocyclic ring.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Ar–CH₂–N | ~5.00 | ~45-50 | nih.govresearchgate.net |
| O–CH₂–N | ~5.71 | ~81-83 | nih.govresearchgate.net |
| Aromatic Protons | ~6.5-7.5 | ~115-155 | researchgate.net |
Elucidation of Stereochemistry via NMR Anisotropy Effects
The stereochemistry of benzoxazine analogues can be investigated by analyzing magnetic anisotropy effects in ¹H NMR spectra. The benzene (B151609) ring of the benzoxazine system generates a non-uniform magnetic field (anisotropy). youtube.comyoutube.com This induced field creates distinct shielding and deshielding zones around the ring. youtube.com
Protons located directly above or below the plane of the aromatic ring fall into the shielding zone and will exhibit an upfield shift (lower ppm value) in the NMR spectrum. Conversely, protons located in the plane of the ring are deshielded and will show a downfield shift (higher ppm value). youtube.comkhanacademy.org The precise spatial position of the substituents on the oxazine ring relative to this anisotropic field of the benzene ring leads to predictable changes in their chemical shifts. This phenomenon allows researchers to deduce the relative stereochemistry and preferred conformation of the molecule in solution. rsc.org
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography provides the most definitive and unambiguous method for determining the absolute three-dimensional structure of a molecule in the solid state. For benzoxazine analogues, this technique confirms the connectivity of atoms and reveals the precise bond lengths, bond angles, and torsional angles. semanticscholar.orgresearchgate.net This data is crucial for validating structures proposed by other spectroscopic means and for establishing the absolute configuration of chiral centers. The six-membered oxazine ring is often observed to adopt a half-chair or sofa conformation in the crystal structure. nih.govnih.gov
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography illuminates how molecules are arranged within a crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions. In benzoxazine analogues, common interactions include:
Hydrogen Bonds: Classical hydrogen bonds, such as O–H···O and N–H···O, are frequently observed, linking molecules into chains or dimers. semanticscholar.orgdntb.gov.ua
Weak Hydrogen Bonds: Weaker C–H···O and C–H···F interactions also play a significant role in stabilizing the crystal structure. nih.govnih.gov
The analysis of these interactions, often aided by Hirshfeld surface analysis, provides insight into the supramolecular assembly of the molecules. semanticscholar.orgresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₂H₂₀N₂O₂ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | mdpi.com |
| a (Å) | 9.191 (5) | nih.gov |
| b (Å) | 8.794 (4) | nih.gov |
| c (Å) | 11.317 (5) | nih.gov |
| β (°) | 113.90 (3) | nih.gov |
| Conformation | Sofa | nih.gov |
Advanced Mass Spectrometry for Mechanistic Pathway Analysis
Advanced mass spectrometry (MS) techniques, particularly when coupled with other methods like ion mobility or infrared multiple photon dissociation (IRMPD) spectroscopy, are powerful tools for analyzing the formation mechanism of benzoxazines. researchgate.netnih.gov The synthesis of benzoxazines typically proceeds via a Mannich-type condensation, and MS allows for the direct observation and characterization of key reaction intermediates. researchgate.net
By using electrospray ionization (ESI-MS), researchers can sample a reaction mixture in real-time and detect the transient species involved in the ring formation. researchgate.netnih.gov The identification of iminium-based intermediates has provided direct evidence for the proposed mechanistic pathways. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) and IRMPD can be used to confirm the structure of these isomeric intermediates, providing a detailed picture of the complex reaction landscape. nih.gov
| m/z | Proposed Species/Intermediate | Reference |
|---|---|---|
| 124 | Reaction Intermediate | researchgate.net |
| 136 | Reaction Intermediate | researchgate.net |
| 230 | Reaction Intermediate | researchgate.net |
| 463 | Protonated Bis-benzoxazine (BisBz) | nih.gov |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Network Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is essential for identifying functional groups and analyzing the network structure of benzoxazines, particularly during polymerization. acs.org
The benzoxazine monomer has several characteristic vibrational bands:
Oxazine Ring Mode: A characteristic band appearing in the range of 900-960 cm⁻¹ is widely used to identify the presence of the oxazine ring. acs.orgresearchgate.netmdpi.com Studies have shown this band is likely a mixture of the O–C₂ stretching of the oxazine ring and phenolic ring vibrational modes. acs.orgconicet.gov.ar The disappearance of this band is a key indicator of the ring-opening polymerization process. acs.org
Asymmetric C-O-C Stretching: A strong absorption around 1230-1236 cm⁻¹ is assigned to the asymmetric stretching of the C-O-C ether linkage in the oxazine ring. nih.govresearchgate.net
Substituent Groups: Other bands corresponding to specific functional groups, such as the C=C stretching of allyl groups (~1605 cm⁻¹) or the stretching vibrations of alkynyl groups (~2104 cm⁻¹), can be identified to confirm the structure of modified benzoxazine analogues. nih.govmdpi.com
In-situ FTIR studies that monitor the intensity changes of these characteristic bands at different temperatures provide valuable information about the polymerization kinetics and the formation of the cross-linked polybenzoxazine network. nih.gov
| Wavenumber (cm⁻¹) | Assignment | Spectroscopy | Reference |
|---|---|---|---|
| ~1230-1236 | Asymmetric C-O-C stretching | FTIR | nih.govresearchgate.net |
| ~900-960 | Oxazine ring mode | FTIR/Raman | acs.orgresearchgate.netmdpi.com |
| ~1498 | Trisubstituted benzene | FTIR | researchgate.net |
| ~3077 | C-H stretching in allyl group | FTIR | nih.gov |
Computational and Theoretical Investigations of 6 Ethyl 3,4 Dihydro 2h 1,4 Benzoxazine
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations are instrumental in predicting the geometry, spectroscopic properties, and reactivity of molecules. For derivatives of the 1,4-benzoxazine scaffold, DFT methods, such as B3LYP with various basis sets (e.g., 6-311+G(d)), are commonly employed to optimize molecular structures and compute electronic properties. bhu.ac.innstda.or.th
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and kinetic stability.
HOMO: The HOMO represents the ability of a molecule to donate an electron. For a molecule like 6-ethyl-3,4-dihydro-2H-1,4-benzoxazine, the HOMO is expected to be localized primarily on the electron-rich benzoxazine (B1645224) ring system, particularly the benzene (B151609) portion and the nitrogen and oxygen heteroatoms.
LUMO: The LUMO represents the ability of a molecule to accept an electron. The LUMO is typically distributed over the aromatic ring and adjacent atoms.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's stability and reactivity. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
Theoretical studies on related benzoxazine structures indicate that such analyses provide insights into possible charge transfer interactions within the molecule. researchgate.net The electronic properties derived from FMO analysis help in evaluating the electrophilic and nucleophilic sites, which is fundamental to understanding potential reaction pathways. bhu.ac.in
Table 1: Illustrative Frontier Molecular Orbital Data for a Benzoxazine Derivative This table presents representative data based on calculations performed on similar heterocyclic compounds, as specific values for this compound are not available in the reviewed literature.
| Parameter | Energy (eV) | Description |
| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.9 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.9 | Indicates chemical reactivity and stability |
DFT calculations are also pivotal in mapping out reaction mechanisms by identifying and characterizing transition states. A transition state is a high-energy, unstable configuration of atoms that occurs during a chemical reaction as reactants are converted into products.
For reactions involving the this compound scaffold, such as its synthesis or subsequent functionalization, DFT can be used to:
Calculate the activation energy required to overcome the reaction barrier.
Visualize the geometry of the transition state structure.
Confirm the transition state by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate.
For instance, in the synthesis of 3,4-dihydro-2H-1,4-benzoxazines via intramolecular cyclization, theoretical calculations can elucidate the energetics of the ring-closing step, confirming the most plausible mechanism. organic-chemistry.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. MD simulations provide detailed information on the conformational flexibility of a molecule and its dynamic interactions with its environment, such as solvents or biological macromolecules. nih.govuzh.ch
The conformation of a flexible molecule like this compound can be influenced by the polarity of the solvent. The dihydro-oxazine ring of the benzoxazine moiety can adopt different conformations, such as half-chair or boat forms. researchgate.net MD simulations in different solvent models (e.g., water, DMSO, chloroform) can reveal:
The most stable conformations in various environments.
The energetic barriers between different conformational states.
The specific solute-solvent interactions (e.g., hydrogen bonding) that stabilize certain conformations.
Studies on similar heterocyclic systems have shown that potential energy surface (PES) scans can identify the minimum energy conformers in both gas and solvent phases. nih.gov
Given that many benzoxazine derivatives exhibit biological activity, understanding their interaction with protein targets is crucial. nih.gov MD simulations are a cornerstone of modern drug discovery for studying the stability and dynamics of a ligand bound to a protein's active site. nih.gov
An MD simulation of this compound complexed with a model protein receptor would involve:
Docking: Initially, molecular docking would predict the most likely binding pose of the compound in the protein's binding pocket.
Simulation: The resulting protein-ligand complex is then subjected to an MD simulation, typically for hundreds of nanoseconds.
Analysis: The simulation trajectory is analyzed to assess the stability of the complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies. mdpi.com
This analysis can reveal how the ethyl group at the 6-position contributes to binding affinity and specificity within the protein's active site. Conformational dynamics play a distinct role in tuning the affinity and specificity of these molecular interactions. nih.gov
Molecular Mechanics (MM) and Force Field Development
Molecular Mechanics (MM) uses classical mechanics to model molecular systems. The potential energy of the system is calculated using a force field, which is a set of parameters and equations that describe the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).
For a molecule like this compound, which is not a standard biomolecule, specific force field parameters may need to be developed or validated. This process often involves:
Using quantum mechanical calculations (DFT) to determine equilibrium bond lengths, angles, and charge distributions for the molecule.
Fitting these QM data to the functional forms used in common force fields like CHARMM, AMBER, or GROMOS. uzh.ch
Accurate force fields are essential for reliable MD simulations. The development of these parameters ensures that the conformational dynamics and interaction energies calculated for this compound are physically meaningful and predictive.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights
Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling method employed to ascertain the relationship between the chemical structure of a molecule and its biological activity. youtube.com This approach is instrumental in predicting the activity of new chemical entities, thereby streamlining the drug discovery process. youtube.comnih.gov For benzoxazine derivatives, QSAR studies can provide valuable insights into their potential as therapeutic agents.
While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles can be understood from studies on analogous structures like benzoxazinone (B8607429) derivatives. For instance, a QSAR study was conducted on a series of 30 benzoxazinone derivatives as neuropeptide Y Y5 receptor antagonists. nih.gov In such a study, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include topological, thermodynamic, spatial, and electrotopological descriptors. nih.gov
A statistical method, such as multiple linear regression (MLR), is then used to build a mathematical model that correlates these descriptors with the observed biological activity. youtube.comnih.gov The predictive power of the resulting QSAR model is rigorously assessed through cross-validation techniques and by using an external set of compounds not included in the model development. nih.gov A well-validated QSAR model can then be used to predict the biological activity of novel compounds, such as this compound, and guide the synthesis of more potent analogues.
The general equation for a QSAR model can be represented as:
Biological Activity = f(Physicochemical Properties) youtube.com
A hypothetical QSAR study on a series of 6-substituted-3,4-dihydro-2H-1,4-benzoxazine derivatives might aim to understand how the substituent at the 6-position influences a specific biological activity. The ethyl group in this compound would be one of the data points in such a study. The model could reveal the quantitative impact of properties like the size, hydrophobicity, and electronic effects of the substituent on the compound's activity.
Prediction of Macroscopic Properties of Polybenzoxazines from Molecular Simulation
Molecular dynamics (MD) simulations are frequently used to model the behavior of polybenzoxazine networks. arxiv.orgdpi-proceedings.comresearchgate.net These simulations track the movements of atoms over time, governed by a set of potential energy functions known as a force field. semanticscholar.org By simulating the polymer at different temperatures, various physical and mechanical properties can be predicted. semanticscholar.org
One of the key properties predicted is the glass transition temperature (Tg) , which is a critical parameter for determining the service temperature of a thermosetting polymer. MD simulations can estimate Tg by observing changes in properties like density as a function of temperature. semanticscholar.org For instance, a study on a telechelic polybenzoxazine predicted the Tg by simulating the material over a range of temperatures and identifying the point of change in the slope of the density-temperature plot. semanticscholar.org
Another important property is the thermal degradation temperature . Simulations can provide insights into the thermal stability of the polymer network. semanticscholar.org By monitoring the bond dissociation and structural changes at elevated temperatures within the simulation, a predicted thermal degradation temperature can be obtained, which can then be correlated with experimental techniques like thermogravimetric analysis (TGA). semanticscholar.org
Mechanical properties such as Young's modulus, bulk modulus, and shear modulus can also be calculated from MD simulations. arxiv.orgdpi-proceedings.comresearchgate.net These properties are determined by applying small deformations to the simulated polymer cell and measuring the resulting stress. This allows for a prediction of the material's stiffness and resistance to different types of deformation. The introduction of crosslinks, inherent to the curing of benzoxazine resins, is predicted to increase the elastic moduli. semanticscholar.org
The table below illustrates the types of macroscopic properties that can be predicted for a polybenzoxazine using molecular simulation, based on data reported for other polybenzoxazine systems.
| Property | Predicted Value Range | Simulation Method |
| Glass Transition Temperature (Tg) | 150 - 260 °C | Molecular Dynamics (MD) |
| Thermal Degradation Temperature | ~400 °C | Molecular Dynamics (MD) |
| Young's Modulus | Varies with crosslink density | Molecular Dynamics (MD) |
| Bulk Modulus | Varies with crosslink density | Molecular Dynamics (MD) |
| Shear Modulus | Varies with crosslink density | Molecular Dynamics (MD) |
Note: The values presented are representative ranges found in literature for various polybenzoxazine systems and are intended to be illustrative. semanticscholar.orgnih.gov Specific values for poly(this compound) would require a dedicated simulation study.
These computational predictions are invaluable for accelerating the materials development cycle. They enable the screening of numerous potential polymer structures and formulations before undertaking costly and time-consuming experimental synthesis and characterization. arxiv.org
Pharmacological and Biological Activity Investigations of 6 Ethyl 3,4 Dihydro 2h 1,4 Benzoxazine Pre Clinical and Mechanistic
Mechanistic Studies of Biological Effects (In Vitro/In Vivo Animal Models)
Mechanistic studies on 1,4-benzoxazine derivatives have uncovered several key pathways through which these compounds exert their biological effects. These investigations, primarily conducted using in vitro cell models and in vivo animal studies, point towards interactions with specific enzymes, signaling pathways, and cellular processes.
Derivatives of 2H-1,4-benzoxazin-3(4H)-one, a closely related chemical structure, have demonstrated significant anti-inflammatory properties in pre-clinical models. Studies using lipopolysaccharide (LPS)-induced BV-2 microglial cells showed that these compounds effectively reduce the production of nitric oxide (NO), a key inflammatory mediator. The mechanism for this effect involves the downregulation of the transcription and protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes critical to the inflammatory response.
Furthermore, these benzoxazinone (B8607429) derivatives were found to significantly decrease the transcription levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). A deeper investigation into the molecular mechanism revealed that these compounds can activate the Nrf2-HO-1 signaling pathway, a critical regulator of cellular antioxidant responses. This activation helps to reduce LPS-induced reactive oxygen species (ROS) production, thereby mitigating microglial inflammation.
The 1,4-benzoxazine scaffold is a core component of various compounds investigated for their antimicrobial properties. ijpsjournal.com Research has particularly highlighted the antifungal potential of this chemical class. ijpsjournal.com
Antibacterial Mechanisms Studies on various 2H-benzo[b] jocpr.comijpsjournal.comoxazin-3(4H)-one derivatives have shown activity against both Gram-positive and Gram-negative bacteria. ijpsjournal.com Molecular docking studies suggest that one potential mechanism of action is the inhibition of bacterial DNA gyrase (GyrB), an essential enzyme for bacterial DNA replication. ijpsjournal.com This inhibition disrupts critical bacterial processes, leading to an antibacterial effect. ijpsjournal.com
Antifungal Mechanisms Significant antifungal activity has been observed in derivatives of 1,4-benzoxazine. One study on bulky 1,4-benzoxazine derivatives identified their ability to inhibit Candida species and Cryptococcus neoformans. Docking experiments suggested that these compounds may act by inhibiting CYP51 (lanosterol 14α-demethylase), a key enzyme in fungal ergosterol (B1671047) biosynthesis, which is a common target for azole antifungal drugs.
A compound structurally similar to the title compound, 2-ethyl-2H-1,4-benzoxazin-3(4H)-one, displayed potent in vitro activity against a range of phytopathogenic fungi. It demonstrated the ability to completely inhibit the mycelial growth of seven agricultural fungi at a concentration of 200 mg L⁻¹.
Table 1: In Vitro Antifungal Activity of 2-ethyl-2H-1,4-benzoxazin-3(4H)-one
| Fungal Strain | Mycelial Growth Inhibition at 200 mg L⁻¹ |
|---|---|
| Botrytis cinerea | Complete |
| Phythophtora cactorum | Complete |
| Rhizoctonia solani | Complete |
| Phoma betae | Complete |
| Fusarium culmorum | Complete |
| Fusarium oxysporum | Complete |
| Alternaria alternata | Complete |
The 1,4-benzoxazine scaffold has been identified as a promising framework for developing neuroprotective agents. nih.gov Although direct studies on 6-ethyl-3,4-dihydro-2H-1,4-benzoxazine are not available, research on related derivatives provides insight into potential mechanisms.
One study on a 3,3-diphenyl-substituted-1,4-benzoxazine derivative found it to be a potent neuroprotective agent in an animal model of excitotoxic lesions. nih.gov Other research into different 1,4-benzoxazine derivatives has shown that their neuroprotective effects may stem from the inhibition of several key kinases. Kinase profiling analyses revealed that certain neuroprotective benzoxazines can inhibit glycogen (B147801) synthase kinase 3 (GSK3), p38 mitogen-activated protein kinase (p38 MAPK), and cyclin-dependent kinases (CDKs). The inhibition of these kinases can interfere with cellular pathways that lead to neuronal death in various neurodegenerative conditions.
Pre-clinical investigations suggest that the 1,4-benzoxazine scaffold may possess anti-angiogenic and anti-vascular properties. Certain ester derivatives of 1,4-benzoxazine have been shown to inhibit endothelial cell migration and tube formation in vitro. nih.gov These compounds also demonstrated anti-angiogenic effects in the chicken chorioallantoic membrane (CAM) assay. nih.gov The proposed mechanisms for these effects are multifactorial, with thrombin inhibition being a probable explanation. nih.gov Additionally, assays suggest that other targets, such as the vascular endothelial growth factor receptor 2 (VEGFR2), might also be involved in the anti-angiogenic activity. nih.gov
Separately, research on 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines, which are isosteres of potent KATP channel openers, has revealed myorelaxant activity on vascular smooth muscle. Further characterization of the most potent compound from that series indicated that it primarily behaved as a calcium entry blocker. This suggests a potential mechanism for inducing vascular relaxation that is independent of KATP channel opening.
Based on available scientific literature, there are no current studies directly linking this compound or other closely related 1,4-benzoxazine derivatives to the modulation of specific metabolic pathways such as tryptophan synthase or glucosylation processes. Research on this scaffold has primarily focused on the areas of antimicrobial, anti-inflammatory, and neuroprotective activities.
Pre-clinical Pharmacological Profiling (Mechanistic Focus)
The pre-clinical pharmacological profile of the 1,4-benzoxazine class of compounds, based on studies of various derivatives, is characterized by a multi-target mechanistic landscape. jocpr.comresearchgate.net The core scaffold has been successfully modified to interact with a range of biological targets, leading to diverse pharmacological effects.
Mechanistically, the anti-inflammatory actions appear to be driven by the inhibition of key inflammatory enzymes (iNOS, COX-2) and the suppression of pro-inflammatory cytokine gene expression (TNF-α, IL-1β, IL-6). This is further supported by the modulation of the Nrf2-HO-1 pathway, which helps to counteract oxidative stress, a common component of inflammation.
In the antimicrobial domain, the mechanisms are twofold. For antifungal activity, a primary proposed mechanism is the inhibition of fungal CYP51, disrupting the synthesis of the fungal cell membrane. For antibacterial effects, evidence points towards the inhibition of DNA gyrase, an enzyme crucial for bacterial survival.
The neuroprotective profile is associated with the inhibition of multiple protein kinases, including GSK3, p38 MAPK, and CDKs. These kinases are involved in signaling cascades that promote neuronal apoptosis, and their inhibition represents a key strategy for neuroprotection.
Finally, the anti-vascular and anti-angiogenic potential appears to stem from multiple mechanisms, including the inhibition of thrombin and VEGFR2 signaling, which are critical for the formation of new blood vessels. nih.govnih.gov Furthermore, certain analogues can induce vasorelaxation, potentially through the blockade of calcium channels in vascular smooth muscle cells.
Collectively, these findings highlight that the 1,4-benzoxazine scaffold is a "privileged structure" in medicinal chemistry, capable of being tailored to address a variety of biological targets through diverse molecular mechanisms. nih.gov
In Vivo Proof-of-Concept in Animal Models of Disease (focus on mechanism of action)
No published studies providing in vivo proof-of-concept for this compound in any animal models of disease were identified.
Investigation of Absorption and Distribution in Pre-clinical Species (mechanistic aspect of disposition)
There is no available data from pre-clinical studies on the absorption and distribution of this compound.
Metabolic Stability and Biotransformation Pathways (pre-clinical, non-human)
Information regarding the metabolic stability and biotransformation pathways of this compound in any pre-clinical, non-human species is not available in the public domain.
Structure Activity Relationship Sar Studies and Medicinal Chemistry Strategies for 1,4 Benzoxazine Derivatives
Rational Design and Synthesis of 6-ethyl-3,4-dihydro-2H-1,4-benzoxazine Analogues
The rational design of analogues of this compound is guided by established structure-activity relationships to enhance desired biological activities, which can range from neuroprotection to anticancer effects. acs.orgnih.govmdpi.com Synthetic strategies are often developed to be versatile, allowing for the introduction of a diverse range of substituents on both the aromatic and heterocyclic rings.
A common approach to synthesizing 3,4-dihydro-2H-1,4-benzoxazine derivatives involves the reaction of a 2-aminophenol (B121084) with a suitable three-carbon synthon. For instance, the synthesis of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has been achieved by reacting 4-nitro-2-aminophenol with ethyl 2,3-dibromopropionate. prepchem.com This method can be adapted to produce analogues of this compound by starting with 4-ethyl-2-aminophenol.
More advanced, one-pot tandem reactions have been developed for the efficient synthesis of 1,4-benzoxazine derivatives, offering high yields and broad substrate tolerance under mild, transition-metal-free conditions. rsc.org Another sophisticated method involves a palladium-catalyzed tandem allylic amination/oxa-Michael addition of vinyl methylene (B1212753) cyclic carbonates with bisnucleophiles like 2-aminophenols. organic-chemistry.org This strategy allows for the creation of chiral 3,4-dihydro-2H-benzo[b] nih.govacs.orgoxazines with good enantioselectivity. organic-chemistry.org
Furthermore, a synthetic pathway to novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines has been developed via a Buchwald–Hartwig cross-coupling reaction between various 1,4-benzoxazines and substituted bromobenzenes. mdpi.com The requisite 1,4-benzoxazine precursors were generated from a cascade hydrogenation and reductive amination one-pot reaction. mdpi.com These methods provide a robust platform for generating a library of analogues based on the this compound core for further biological evaluation.
Table 1: Selected Synthetic Strategies for 1,4-Benzoxazine Derivatives
| Strategy | Key Reagents | Products | Key Features |
| Condensation Reaction | 4-nitro-2-aminophenol, ethyl 2,3-dibromopropionate | Ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | Classic method, adaptable for various substituted aminophenols. prepchem.com |
| One-Pot Tandem Reaction | α-aminocarbonyls, ethanol (B145695) (solvent) | Various 1,4-benzoxazine derivatives | High yield, transition-metal-free, wide substrate scope. rsc.org |
| Palladium-Catalyzed Tandem Reaction | Vinyl methylene cyclic carbonates, 2-aminophenols, Palladium catalyst | Chiral vinyl-substituted 3,4-dihydro-2H-benzo[b] nih.govacs.org-oxazines | Provides chiral heterocycles with excellent enantioselectivity. organic-chemistry.org |
| Buchwald–Hartwig Cross-Coupling | 1,4-benzoxazines, substituted bromobenzenes | 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines | Allows for the introduction of aryl substituents at the N-4 position. mdpi.com |
Identification of Key Pharmacophoric Elements
Structure-activity relationship (SAR) studies on various series of 1,4-benzoxazine derivatives have helped to identify key pharmacophoric elements responsible for their biological activities. The core 1,4-benzoxazine ring system serves as a crucial scaffold. The nature and position of substituents on this scaffold dictate the potency and selectivity of the compounds.
For neuroprotective 2-alkylamino-1,4-benzoxazine derivatives, SAR studies revealed that substitution at the 3-position of the benzoxazine (B1645224) ring is critical. acs.orgnih.gov Specifically, the introduction of two phenyl groups at the C-3 position led to the identification of a highly potent neuroprotective agent. acs.orgnih.gov
In the context of anticancer activity, SAR analysis of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines indicated that the presence of hydroxyl groups on both the benzoxazine ring (Ring A) and an adjacent aryl ring (Ring B) was beneficial for biological activity. mdpi.com A para-amino group on a third aryl ring (Ring C) was found to significantly enhance potency. mdpi.com
For 1,4-benzoxazin-3-one derivatives acting as tyrosine kinase inhibitors, the design focused on creating a chemical library where various carboxylic acids and amines could be easily incorporated, highlighting the importance of the substituents attached to the core structure for specific enzyme inhibition. nih.gov Similarly, for platelet aggregation inhibitors based on the 1,4-benzoxazine-3(4H)-one scaffold, specific substitutions were key to achieving high potency. nih.gov
Herbicidal activity in benzoxazinones like DIMBOA and DIBOA has been linked to the core structure, with degradation products and 2-deoxy derivatives showing significant phytotoxicity, pointing to the importance of the oxazine (B8389632) ring's substitution and stability. nih.gov
Optimization Strategies for Enhanced Potency and Selectivity (pre-clinical)
Once a lead compound is identified, medicinal chemistry strategies are employed to optimize its potency, selectivity, and drug-like properties. For 1,4-benzoxazine derivatives, these strategies often involve systematic modification of the lead structure based on SAR data and, where available, structural information from protein-ligand complexes.
One key optimization principle is the enhancement of lipophilic efficiency (LipE), which is the balance between potency and lipophilicity. nih.gov In the development of benzopiperazine-based BET bromodomain inhibitors, a related scaffold, chemists focused on lowering lipophilicity while improving LipE to increase the likelihood of obtaining compounds with suitable metabolic stability. nih.gov This principle is directly applicable to the optimization of 1,4-benzoxazine analogues.
For example, in a series of neuroprotective 2-alkylamino-1,4-benzoxazine derivatives, extensive SAR studies were conducted to find the optimal candidate. acs.orgacs.org By synthesizing and testing a range of analogues with different substituents, the 3,3-diphenyl-substituted derivative was identified as having potent neuroprotective activity without significant intrinsic cytotoxicity. acs.orgnih.gov
In the pursuit of potent tyrosine kinase inhibitors, a library of novel 1,4-benzoxazin-3-one derivatives was synthesized. nih.gov This library approach allows for the rapid exploration of chemical space around the core scaffold, enabling the identification of compounds with improved inhibitory activities against specific kinases like KDR and ABL. nih.gov
Table 2: Pre-clinical Optimization of 1,4-Benzoxazine Derivatives
| Derivative Class | Optimization Goal | Strategy | Outcome |
| 2-Alkylamino-1,4-benzoxazines | Enhanced neuroprotection, reduced cytotoxicity | Substitution at the C-3 position | Identification of the 3,3-diphenyl derivative as a potent and non-cytotoxic agent. acs.orgnih.gov |
| 1,4-Benzoxazin-3-ones | Inhibition of tyrosine kinases (KDR, ABL) | Synthesis of a chemical library with diverse substituents | Identification of potent inhibitors for further development. nih.gov |
| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines | Increased anti-proliferative activity | Introduction of hydroxyl and amino groups at specific positions | Discovery of a lead compound with IC50 values in the low micromolar range against several cancer cell lines. mdpi.com |
Scaffold Hopping and Bioisosteric Replacement Approaches
Scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry used to generate novel intellectual property, improve drug-like properties, and overcome synthetic challenges. nih.govnih.gov Scaffold hopping involves replacing the central core of a molecule with a different, structurally distinct scaffold that maintains a similar 3D arrangement of key functional groups. nih.gov Bioisosteric replacement is the substitution of one functional group for another with similar physical or chemical properties that elicits a similar biological response. nih.govnih.gov
While specific examples of scaffold hopping directly from the this compound core are not detailed in the provided literature, the principles are widely applied in programs involving related heterocyclic systems. For instance, the discovery of novel herbicide and fungicide chemotypes has been achieved through scaffold hopping strategies, demonstrating the utility of this approach in agrochemical research. morressier.com
The concept of bioisosteric replacement is evident in the SAR studies of 1,4-benzoxazine derivatives. For example, replacing a hydrogen atom with a fluorine atom or a methyl group with a cyclopropyl (B3062369) group are common bioisosteric replacements aimed at improving metabolic stability or binding affinity. In the optimization of BET bromodomain inhibitors, cyclopropyl amides were explored as bioisosteres for other amide groups, demonstrating improved stability. nih.gov These strategies are readily transferable to the optimization of 1,4-benzoxazine-based leads.
Development of Novel 1,4-Benzoxazine-Based Hybrid Molecules
A modern drug design strategy involves creating hybrid molecules by covalently linking two or more pharmacophores to generate a single molecule with potentially synergistic or multi-target activity. This approach has been successfully applied to the 1,4-benzoxazine scaffold.
A series of novel 1,2,3-triazole-1,4-benzoxazine hybrids were synthesized using a "click chemistry" approach. nih.gov These hybrid molecules were designed to combine the pharmacological profiles of both the 1,4-benzoxazine and the 1,2,3-triazole moieties. The resulting compounds were evaluated for their anti-proliferative activity against a panel of human cancer cell lines. nih.gov
Several of these hybrids exhibited promising anticancer activity, with GI50 values in the low micromolar range. nih.gov This was the first report on the synthesis and in vitro anti-proliferative evaluation of 1,2,3-triazole-1,4-benzoxazine hybrids, demonstrating the potential of this strategy to generate novel and potent anticancer agents. nih.gov The success of this approach opens the door for designing other hybrid molecules incorporating the 1,4-benzoxazine core to target a range of diseases.
Applications of 6 Ethyl 3,4 Dihydro 2h 1,4 Benzoxazine in Materials Science and Catalysis
6-ethyl-3,4-dihydro-2H-1,4-benzoxazine as a Monomer in Polymer Chemistry
No studies have been found that utilize this compound as a monomer for creating polybenzoxazine resins. The synthesis of benzoxazine (B1645224) monomers typically involves the Mannich condensation of a phenol, a primary amine, and formaldehyde. nih.gov For the title compound, this would involve 4-ethylphenol, ethanolamine, and formaldehyde. While the compound itself is listed in chemical databases, its subsequent polymerization has not been described. uni.luuni.lu
Synthesis and Characterization of Polybenzoxazines
There is no literature describing the synthesis or characterization of a polymer derived from this compound. Characterization of such a polymer would typically involve techniques like Fourier Transform Infrared (FTIR) spectroscopy to confirm the ring-opening polymerization and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the final polymer structure. rsc.orgnih.gov
Investigation of Polymerization Kinetics and Mechanisms
The kinetics and mechanisms of benzoxazine polymerization are generally studied using techniques like Differential Scanning Calorimetry (DSC) to determine curing temperatures and reaction enthalpies. conicet.gov.arresearchgate.net However, no such kinetic data exists for this compound.
Benzoxazine rings typically polymerize via a thermally initiated cationic ring-opening mechanism without the need for a catalyst. nih.govkpi.ua The process involves the opening of the oxazine (B8389632) ring to form phenolic hydroxyl groups, which contribute to the formation of a cross-linked network. nih.gov While this is the general mechanism, specific studies detailing this process for the 6-ethyl monomer, including the identification of intermediates or the influence of the ethyl group on reactivity, are not available. The use of cationic initiators or Lewis acids can lower the polymerization temperature, but no such investigations have been reported for this specific monomer. kpi.uaresearchgate.net
The thermal curing behavior, including the onset of polymerization and the peak exotherm temperature, has not been documented for this compound. Research on other benzoxazines shows that curing typically occurs between 180°C and 260°C. conicet.gov.arresearchgate.net The effect of accelerators, such as phenols or carboxylic acids, which are known to lower the curing temperature of other benzoxazine systems, has not been investigated for this compound. metu.edu.tr
Structure-Property Relationships in Polybenzoxazine Networks
Without a synthesized polymer, no data exists on the relationship between the molecular structure of poly(this compound) and its material properties. The ethyl group at the 6-position on the benzene (B151609) ring would be expected to influence properties such as glass transition temperature (Tg), thermal stability, and mechanical strength, but these effects have not been quantified.
Thermomechanical properties, such as the glass transition temperature (Tg) and storage modulus, are critical for understanding the performance of thermosetting polymers. These are typically measured using Dynamic Mechanical Analysis (DMA). researchgate.net Atomistic simulations can also be used to predict network topology and thermomechanical properties. researchgate.net However, no experimental DMA data or simulation studies for a polymer based on this compound are available in the literature. For comparison, a typical bisphenol-A based polybenzoxazine exhibits a Tg of around 220°C. kpi.ua
Dielectric Properties and Low Dielectric Constant Applications
Polybenzoxazines, the polymers derived from benzoxazine monomers, are noted for their desirable dielectric properties, making them suitable for applications in microelectronics where low dielectric constant (low-k) materials are essential. The molecular structure of the benzoxazine monomer plays a critical role in determining the dielectric performance of the final polymer. Strategies to lower the dielectric constant of polybenzoxazines often focus on increasing the free volume within the polymer matrix and reducing the polarity of the molecular chains.
The introduction of bulky substituents on the benzoxazine ring is a recognized method for increasing free volume, which in turn can lead to a lower dielectric constant. While specific studies on the dielectric properties of poly(this compound) are not extensively documented in publicly available literature, the presence of the ethyl group at the 6-position is expected to contribute to a lower dielectric constant compared to an unsubstituted polybenzoxazine. Research on other alkyl-substituted polybenzoxazines supports this principle. For instance, the incorporation of bulky groups like tert-butyl has been shown to effectively increase free volume and decrease dipole density, resulting in lower dielectric constants. nih.gov
Furthermore, the copolymerization of benzoxazine monomers with other resins, such as epoxy resins, or the creation of nanocomposites by doping with materials like polyhedral oligomeric silsesquioxane (POSS), graphene oxide (GO), or silica (B1680970) (SiO2), are common strategies to enhance the dielectric properties of the resulting materials. nih.gov These approaches could theoretically be applied to this compound to tailor its dielectric performance for specific low-k applications.
Mechanical Strength and Toughening Modifications
The mechanical properties of polybenzoxazines, including their strength and toughness, are significantly influenced by the crosslinking structure of the polymer network. The polymerization of benzoxazine monomers can be tailored through the use of catalysts, such as Lewis acids, to control the resulting polymer architecture and, consequently, its mechanical performance.
The use of Lewis acids like aluminum trichloride (B1173362) (AlCl₃) and phosphorus pentachloride (PCl₅) has been demonstrated to promote cationic chain polymerization in benzoxazine monomers, leading to polybenzoxazines with different crosslinking structures compared to those produced by thermal polymerization alone. researchgate.net This altered network structure can result in a significant enhancement of mechanical properties, including impact strength and flexural strength. researchgate.net For example, the use of different Lewis acids in the polymerization of a bisphenol A/aniline-based benzoxazine (BA-a) has been shown to increase impact strength by 36.4% and flexural strength by 243.4%. researchgate.net
This compound and its Derivatives as Ligands in Catalysis
The benzoxazine scaffold has proven to be a versatile platform for the design of ligands for various catalytic applications, including asymmetric catalysis. The ability to introduce a wide range of substituents onto the benzoxazine ring allows for the fine-tuning of the steric and electronic properties of the resulting ligands.
Design and Synthesis of Benzoxazine-Based Ligands
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives for use as ligands often involves multi-step procedures. An efficient method for producing these derivatives with high enantiomeric and diastereospecificity involves a Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization. organic-chemistry.org Another approach utilizes a palladium-catalyzed tandem allylic substitution with a chiral bisphosphorus ligand to yield chiral vinyl-substituted dihydro-2H-benzo[b] chemimpex.comuni.lu-oxazines. organic-chemistry.org
While the synthesis of the parent this compound is not elaborately detailed in readily available literature, general methods for the synthesis of related compounds, such as 3,4-dihydro-2H-benzo[b] chemimpex.comuni.luoxazin-6-ol, have been described. chemicalbook.comchemicalbook.com These methods typically involve the reduction of the corresponding oxazinone precursor. chemicalbook.comchemicalbook.com
Applications in Asymmetric Catalysis
Chiral dihydrobenzoxazinones serve as crucial building blocks for the synthesis of pharmaceuticals and agrochemicals. nih.gov Chemoenzymatic methods have been developed for the asymmetric synthesis of these complex heterocycles with excellent enantiomeric excess. nih.govacs.org These synthetic routes often employ an enzyme-catalyzed hydroamination step to create chiral N-(2-hydroxyphenyl)-L-aspartic acids, which are then cyclized to form the desired dihydrobenzoxazinones. nih.govacs.org
While direct applications of this compound as a ligand in asymmetric catalysis are not prominently reported, the broader class of chiral 3,4-dihydro-2H-benzo[b] chemimpex.comuni.luoxazines has been successfully used in palladium-catalyzed asymmetric reactions. For instance, a palladium-catalyzed tandem allylic amination/oxa-Michael addition of vinyl methylene (B1212753) cyclic carbonates to bisnucleophiles can produce chiral 3,4-dihydro-2H-benzo[b] chemimpex.comuni.luoxazines in good yield and with high enantioselectivity. organic-chemistry.org
Role as Catalysts or Co-catalysts in Organic Reactions
The ring-opening polymerization of benzoxazines can be catalyzed by various compounds, including transition metal salts and Lewis acids. researchgate.net This catalytic activity is inherent to the benzoxazine structure itself under certain conditions. The polymerization process typically proceeds through the thermal ring-opening of the oxazine ring, which generates carbocations that can then participate in further reactions. researchgate.net Lewis acids can significantly influence this process by promoting the formation of carbocations, thereby accelerating the polymerization and affecting the structure of the resulting polymer. researchgate.net
Metal-Benzoxazine Complexes in Catalytic Systems
The nitrogen and oxygen atoms within the benzoxazine ring provide potential coordination sites for metal ions, allowing for the formation of metal-benzoxazine complexes. The nature of the metal center within these complexes is a critical factor that governs their catalytic efficiency. researchgate.net While specific examples of catalytic systems involving metal complexes of this compound are not widely documented, the general principle of using metal-benzoxazine complexes in catalysis is established. The ethyl substituent at the 6-position would be expected to modulate the electronic properties of the benzoxazine ligand and, consequently, the catalytic activity of its metal complexes.
Emerging Research Directions and Future Perspectives for 6 Ethyl 3,4 Dihydro 2h 1,4 Benzoxazine Research
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The convergence of artificial intelligence (AI) and chemistry is revolutionizing materials science and drug discovery, a trend that holds significant promise for 1,4-benzoxazine research. Machine learning (ML) models are increasingly being developed to accelerate the design of novel compounds with tailored properties, bypassing the traditional, often slow, trial-and-error approach. sciengine.com
Recent studies have demonstrated the successful application of ML in designing polybenzoxazines, the polymers derived from benzoxazine (B1645224) monomers. These models can predict key properties such as thermal stability (e.g., 5% weight loss temperature, Td5) and dielectric constants with a high degree of accuracy. sciengine.com By analyzing vast chemical space, ML algorithms can rapidly screen virtual libraries of benzoxazine derivatives to identify candidates with an optimal balance of desired characteristics. sciengine.com This data-driven approach is not only more efficient but also cost-effective, significantly speeding up the innovation cycle for high-performance thermosetting resins. sciengine.com
Predict Properties: Develop quantitative structure-property relationship (QSPR) models to predict how modifications to the ethyl group or other parts of the molecule will affect its physical, chemical, and biological properties.
Design Novel Derivatives: Employ generative AI models to design new derivatives based on the 6-ethyl-3,4-dihydro-2H-1,4-benzoxazine scaffold with enhanced performance for specific applications, such as improved antibacterial activity or optimized characteristics for polymer synthesis. nih.govyoutube.com
Optimize Synthesis: Utilize ML to refine reaction conditions, improving yields and reducing waste in the synthesis process.
The table below illustrates the type of data used and the outcomes of ML models in the broader polybenzoxazine field, which could be adapted for the target compound.
| Machine Learning Model Application in Polybenzoxazine Design | |
| Input Data | Molecular descriptors (energy, electronic, topological, physicochemical properties), Reaction templates. sciengine.comnih.gov |
| Predicted Properties | Thermal stability (Td5), Dielectric constant, Dielectric loss, Inhibition efficiency. sciengine.comnih.gov |
| ML Algorithms Used | Support Vector Machine (SVM), Random Forest (RF), Least-Squares Boosting (LSQ-BOOST). nih.govnih.gov |
| Outcome | Rapid screening of novel benzoxazine structures, Identification of candidates with balanced properties, Close alignment between predicted and experimental values. sciengine.com |
Advanced Hybrid Materials Development Incorporating 1,4-Benzoxazine Structures
The unique properties of polybenzoxazines—such as high thermal stability, low water absorption, near-zero shrinkage during curing, and excellent flame retardancy—make them ideal candidates for high-performance composite materials. rsc.orgresearchgate.net Research is increasingly focused on creating advanced hybrid materials by combining the 1,4-benzoxazine scaffold with other components to achieve synergistic effects.
The incorporation of the this compound monomer into polymer matrices could offer specific advantages. The ethyl group, being an aliphatic chain, can influence properties such as:
Flexibility and Processing: The presence of the ethyl group might lower the viscosity of the monomer resin, potentially improving its processability for techniques like vacuum infusion used in manufacturing fiber-reinforced polymers (FRPs). rsc.org
Bio-composites: The monomer can be combined with natural fibers or bio-based carbons to create more sustainable composite materials for applications requiring thermal stability and water repellency. researchgate.net
Aerospace Applications: Benzoxazine-based composites are gaining traction in the aerospace industry due to their lightweight and durable nature. einpresswire.com The specific properties imparted by the 6-ethyl substitution could be explored for developing next-generation aerospace materials. einpresswire.com
Future work will likely involve creating hybrid materials by incorporating nanoparticles, carbon nanotubes, or other functional polymers alongside this compound to develop materials with enhanced mechanical strength, conductivity, or self-healing capabilities. researchgate.net
| Research Area | Hybrid Material Components | Potential Application | Key Findings/Future Goal |
| Bio-composites | 1,4-Benzoxazine, Bio-carbon (from chicken feather, cashew nut shell) | Thermally stable, water-repellent materials | Reinforcement with bio-carbon enhances dielectric constant and hydrophobicity. researchgate.net |
| Aerospace FRPs | 1,4-Benzoxazine, Glass/Carbon fibers | Aircraft interior and exterior components | Develop lightweight, flame-retardant materials to improve fuel efficiency and safety. rsc.orgeinpresswire.com |
| Smart Materials | Polybenzoxazine, COOH-functionalized benzoxazine | Self-healing coatings, environmental adsorbents | Utilize free phenolic groups for strong hydrogen bonding and smart properties. researchgate.net |
Exploration of New Mechanistic Pathways in Biological Systems
The 1,4-benzoxazine nucleus is a recognized scaffold in medicinal chemistry, with derivatives showing promise in various therapeutic areas. Research has identified 1,4-benzoxazine compounds with neuroprotective and antibacterial activities. nih.govnih.gov For example, certain derivatives have been shown to protect against neuronal death in models of neurodegenerative diseases like Huntington's and Alzheimer's disease. nih.govresearchgate.net The mechanism of action for some of these compounds involves the inhibition of key cellular enzymes such as GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs). nih.gov
Future research on this compound should focus on:
Screening for Bioactivity: Systematically screening the compound and its novel derivatives against a wide range of biological targets to uncover new therapeutic potential.
Mechanistic Elucidation: For any identified activity, detailed studies are needed to understand the precise molecular mechanism. This includes identifying the protein targets and signaling pathways involved, as was done for other neuroprotective 1,4-benzoxazines. nih.gov
Structure-Activity Relationship (SAR): Investigating how the 6-ethyl group influences biological activity compared to other substituted benzoxazines. This could reveal whether the group enhances potency, improves selectivity, or alters the mechanism of action. For instance, in the development of antibacterial agents against Mycobacterium tuberculosis, SAR studies were crucial in optimizing the benzoxazine scaffold to achieve high potency. nih.gov
The discovery of a new 1,4-benzoxazine derivative, Colletotrin A, from an endophytic fungus highlights that nature is also a source of these structures, suggesting that further exploration of natural products could reveal novel biological functions and mechanistic pathways. nih.gov
Sustainable and Circular Economy Approaches in 1,4-Benzoxazine Synthesis
The principles of green chemistry and the circular economy are becoming central to chemical manufacturing. researchgate.netmdpi.com For 1,4-benzoxazines, this involves moving away from petroleum-based feedstocks and hazardous solvents toward more sustainable alternatives. rsc.org The synthesis of this compound can benefit significantly from these emerging approaches.
Key research directions include:
Bio-based Feedstocks: Utilizing renewable resources for the synthesis. While many recent studies focus on using natural phenols like cardanol, vanillin, or magnolol, the core amine and aldehyde components can also be sourced from biomass. rsc.orgresearchgate.netacs.orgacs.org The challenge lies in adapting these methods for the specific synthesis of ethyl-substituted benzoxazines.
Greener Synthesis Methods: Employing technologies that reduce energy consumption, minimize waste, and eliminate harmful solvents. Promising methods that have been successfully applied to other benzoxazines include:
Microwave-Assisted Organic Synthesis (MAOS): This technique dramatically reduces reaction times from hours to minutes and can be performed in greener solvents like poly(ethylene glycol) (PEG) or even solvent-free conditions. researchgate.netacs.org
Mechanochemistry: Using ball-milling for synthesis is a highly efficient, scalable, and solvent-free approach that can produce high yields of benzoxazine monomers. rsc.org
Catalyst Innovation: Developing protocols that avoid transition-metal catalysts and use milder reaction conditions contribute to a more sustainable process. rsc.org
Circular Economy: Designing the entire life cycle of products based on this compound to be circular. This involves not only using renewable feedstocks but also ensuring that the resulting polymers can be recycled or repurposed at the end of their life, minimizing waste and environmental impact. researchgate.netmdpi.com
| Sustainable Approach | Description | Reported Advantages for Benzoxazine Synthesis |
| Bio-based Feedstocks | Use of renewable starting materials like cardanol, furfurylamine, vanillin, and magnolol. rsc.orgacs.orgacs.org | Reduces dependence on fossil fuels; potential for biodegradable products. rsc.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. | Reaction time reduced to minutes; high yields (e.g., 73.5%); use of green solvents. acs.org |
| Mechanochemical Synthesis | Solvent-free synthesis via high-speed ball-milling. | Environmentally benign, highly scalable, minimal purification required. rsc.org |
| Circular Economy Principles | Minimizing waste by reusing raw materials and designing for recyclability. mdpi.com | Valorization of waste streams (e.g., from biodiesel production) for synthesis. researchgate.netmdpi.com |
Development of Novel Analytical Probes based on 1,4-Benzoxazine Scaffolds
The unique chemical structure of the benzoxazine ring makes it an attractive scaffold for the development of specialized chemical tools, such as analytical probes. These probes are designed to detect, visualize, or quantify specific molecules or enzymatic activities within complex biological systems.
A promising area of research is the design of activity-based probes (ABPs). ABPs are chemical tools that covalently modify a specific class of enzymes, allowing for their detection and profiling. nih.gov For example, benzoxazin-4-one scaffolds have been successfully developed into ABPs for serine proteases, a class of enzymes implicated in numerous diseases. nih.gov These probes can be tagged with a fluorophore or biotin, enabling visualization and identification of the target enzymes. nih.gov
Future research could adapt the this compound scaffold for similar purposes. The ethyl group could be used to fine-tune the probe's properties, such as its selectivity, reactivity, or cell permeability. Potential research avenues include:
Enzyme-Targeted Probes: Designing derivatives that can act as covalent inhibitors and thus as probes for other enzyme classes beyond serine proteases.
Fluorescent Sensors: Modifying the scaffold to create "turn-on" or "turn-off" fluorescent probes that change their optical properties upon binding to a specific metal ion, pH change, or other analyte.
Bioorthogonal Labeling: Incorporating functional groups like alkynes or azides onto the benzoxazine ring, allowing for two-step labeling procedures in living systems through click chemistry. nih.gov
The development of such probes based on this compound would provide powerful new tools for chemical biology and diagnostics.
Q & A
Q. Basic Research Focus
- NMR : H NMR identifies proton environments (e.g., ethyl group signals at δ 1.2–1.4 ppm for CH and δ 2.5–3.0 ppm for CH) and ring protons (δ 3.8–4.2 ppm for oxazine CH) .
- X-ray crystallography : Resolves stereochemistry and confirms ring conformation, as demonstrated for N-dichloroacetyl derivatives .
- ESI-MS : Validates molecular weight and fragmentation patterns, critical for purity assessment .
What strategies resolve low yields in the cyclization step during synthesis?
Advanced Research Focus
Low yields often stem from incomplete cyclization or competing side reactions (e.g., over-alkylation). Mitigation strategies include:
- Regioselective alkylation : Use of bulky bases (e.g., DBU) to favor O-alkylation over N-alkylation of 2-aminophenols .
- Microwave-assisted synthesis : Reduces reaction time and improves cyclization efficiency .
- Protecting groups : Temporary protection of amine groups (e.g., Boc) prevents unwanted side reactions .
How can derivatives of this compound be designed for dual thrombin inhibition and GPIIb/IIIa receptor antagonism?
Advanced Research Focus
Dual-activity compounds require pharmacophore hybridization:
- Thrombin inhibition : Integrate D-Phe-Pro-Arg mimetics (e.g., amidine or carboxylate groups) to target thrombin's S1/S2 pockets.
- GPIIb/IIIa antagonism : Incorporate Arg-Gly-Asp (RGD) mimetics (e.g., carboxylic acid or sulfonamide groups) .
- Structure-activity relationship (SAR) : Systematic substitution at positions 6 and 7 of the benzoxazine ring balances affinity for both targets. Compound 17h (Ki = 0.2 µM for thrombin; IC = 0.5 µM for GPIIb/IIIa) exemplifies this approach .
How should discrepancies in biological activity data for benzoxazine derivatives be analyzed?
Advanced Research Focus
Contradictions (e.g., variable IC values in antiplatelet assays) may arise from:
- Assay conditions : Differences in platelet preparation (e.g., human vs. rat) or agonist concentrations (e.g., KCl vs. ADP) .
- Solubility : Poor aqueous solubility of ethyl-substituted derivatives can skew in vitro results. Use of DMSO carriers requires controls for solvent interference .
- Metabolic stability : Hepatic microsome studies (e.g., CYP450 metabolism) identify unstable intermediates that reduce efficacy .
What green chemistry approaches are applicable to the synthesis of this compound?
Q. Advanced Research Focus
- Solvent-free cyclization : Mechanochemical grinding of 2-aminophenols and dihaloethanes reduces waste .
- Biocatalysis : Lipases or esterases can acylate intermediates under mild conditions .
- Flow chemistry : Continuous processing minimizes energy use and improves scalability for multi-step syntheses .
How does substitution at the 6-position of the benzoxazine ring influence pharmacological activity?
Q. Advanced Research Focus
- Electron-withdrawing groups (e.g., NO) : Enhance antiviral activity (e.g., HSV-1 inhibition via interference with viral DNA polymerase) .
- Hydrophobic groups (e.g., ethyl) : Improve blood-brain barrier penetration for neuroprotective applications .
- Halogens (e.g., Cl) : Increase thrombin binding affinity by filling hydrophobic S3 pockets .
What computational methods predict the binding modes of this compound derivatives to biological targets?
Q. Advanced Research Focus
- Molecular docking (AutoDock Vina) : Models interactions with thrombin’s active site (PDB: 1PPB) and GPIIb/IIIa (PDB: 2VDM) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Correlate substituent electronegativity with IC values for antiplatelet activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
